molecular formula C12H25N3O6 B1140658 Dhlnl CAS No. 32619-23-1

Dhlnl

Cat. No.: B1140658
CAS No.: 32619-23-1
M. Wt: 307.34 g/mol
InChI Key: COYAOJMPFAKKAM-XKNYDFJKSA-N
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Description

Dehydrodihydroxylysinonorleucine (Dhlnl) is a naturally occurring covalent crosslink found in collagen, a structural protein that is abundant in vertebrates. This compound plays a crucial role in the stability and mechanical properties of collagen, contributing to the overall strength and resilience of connective tissues.

Mechanism of Action

Target of Action

Dhlnl, also known as dehydrodihydroxylysinonorleucine, is a collagen crosslink . Collagen, the most abundant protein in the body, provides structural support for tissues and regulatory signals for resident cells . This compound primarily targets collagen molecules, specifically interacting with lysyl oxidases, a family of enzymes that play a critical role in collagen deposition and stability .

Mode of Action

This compound is formed through the enzymatic crosslinking of collagen . This process involves the oxidation of side chain lysine residues in collagen and elastin, leading to the formation of aldehydes which spontaneously react to form covalent crosslinks . This compound initially forms via immature divalent crosslinking, and a portion of them convert into mature trivalent forms . This interaction with its targets results in changes to the structure and function of the collagen matrix .

Biochemical Pathways

The formation of this compound affects the collagen crosslinking pathway . This pathway plays a crucial role in tissue differentiation and the mechanical properties of collagenous tissue . Dysregulation of this pathway, such as impaired enzymatic crosslinking and/or an increase of advanced glycation end products (AGEs), has been proposed as a major cause of bone fragility associated with aging and numerous disease states .

Result of Action

The formation of this compound crosslinks alters the structure and biomechanical properties of collagenous tissue . This can affect the tissue’s tensile strength, flexibility, and resilience . In addition, changes in collagen crosslinking can impact cellular functions via activation of the receptors for AGEs .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, oxidative stress and glycation can affect collagen crosslink formation . Furthermore, conditions such as osteoporosis, diabetes mellitus, and chronic kidney disease can impact the formation and function of this compound . Understanding these influences is crucial for developing therapeutic strategies targeting collagen crosslinking.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dehydrodihydroxylysinonorleucine involves the oxidation of specific lysine residues in collagen. This process is catalyzed by the enzyme lysyl oxidase, which converts lysine residues into aldehydes. These aldehydes then spontaneously react with other amino acid precursors to form covalent crosslinks, including dehydrodihydroxylysinonorleucine .

Industrial Production Methods

Industrial production of dehydrodihydroxylysinonorleucine is typically achieved through the extraction and purification of collagen from animal tissues. The collagen is then subjected to enzymatic treatment to induce the formation of crosslinks, including dehydrodihydroxylysinonorleucine .

Comparison with Similar Compounds

Biological Activity

Dihydroxylysinonorleucine (DHLNL) is a significant cross-linking amino acid found in collagen, particularly relevant in the context of connective tissue disorders and various physiological processes. This article delves into the biological activity of this compound, highlighting its role in collagen structure, implications in diseases, and recent research findings.

Overview of this compound

This compound is formed through the oxidative deamination of lysine and hydroxylysine residues in collagen, primarily facilitated by lysyl oxidases (LOXs). This compound plays a crucial role in stabilizing collagen fibrils through cross-linking, which is vital for maintaining the structural integrity of connective tissues.

Role in Collagen Cross-Linking

Collagen cross-links are essential for the mechanical properties of tissues. This compound contributes to both immature and mature cross-links within collagen fibers, influencing their tensile strength and elasticity. The formation of this compound is part of a complex biochemical pathway involving several enzymatic reactions:

  • Formation Process :
    • Lysyl oxidase catalyzes the conversion of lysine residues to aldehyde forms, which then react with neighboring lysine or hydroxylysine residues to form cross-links such as this compound.
    • This compound can further undergo transformations into more stable forms like pyridinoline (PYD) and deoxypyridinoline (DPD), which are critical for mature collagen .

1. Tissue Development and Repair

This compound is integral to the maturation of collagen fibers during tissue growth and repair. Its presence is associated with enhanced mechanical properties in tissues, which is particularly evident during wound healing processes.

2. Pathological Implications

The dysregulation of this compound formation has been implicated in various connective tissue disorders, including Ehlers-Danlos Syndrome (EDS). In EDS, abnormal collagen cross-linking leads to symptoms such as hypermobility, skin fragility, and vascular complications.

  • Case Study: Ehlers-Danlos Syndrome : Research indicates that patients with EDS type IV exhibit altered levels of this compound and other collagen cross-links, contributing to their clinical manifestations .

Research Findings

Recent studies have explored the biochemical pathways involving this compound and its implications in health and disease:

  • Study on Collagen Cross-Links : A systematic evaluation highlighted that specific immature and mature collagen cross-links, including this compound, are present in human tissues. This study emphasized the importance of these cross-links in cervical tissue integrity .
  • Impact on Fibrosis : Another study demonstrated that this compound's formation is regulated by FKBP65-dependent peptidyl-prolyl isomerase activity, linking it to fibrotic processes and cancer metastasis .

Data Table: Comparison of Collagen Cross-Links

Cross-Link TypeFormation MechanismStabilityBiological Role
Dihydroxylysinonorleucine (this compound)Reaction between lysine/hydroxylysineModerateEarly-stage cross-linking
Pyridinoline (PYD)Further oxidation of this compoundHighMature cross-link; enhances tensile strength
Deoxypyridinoline (DPD)Similar to PYD but with different precursorsHighStabilizes collagen structure

Properties

CAS No.

32619-23-1

Molecular Formula

C12H25N3O6

Molecular Weight

307.34 g/mol

IUPAC Name

(2S,5S)-2-amino-6-[[(2S,5S)-5-amino-5-carboxy-2-hydroxypentyl]amino]-5-hydroxyhexanoic acid

InChI

InChI=1S/C12H25N3O6/c13-9(11(18)19)3-1-7(16)5-15-6-8(17)2-4-10(14)12(20)21/h7-10,15-17H,1-6,13-14H2,(H,18,19)(H,20,21)/t7-,8-,9-,10-/m0/s1

InChI Key

COYAOJMPFAKKAM-XKNYDFJKSA-N

SMILES

C(CC(C(=O)O)N)C(CNCC(CCC(C(=O)O)N)O)O

Isomeric SMILES

C(C[C@@H](C(=O)O)N)[C@@H](CNC[C@H](CC[C@@H](C(=O)O)N)O)O

Canonical SMILES

C(CC(C(=O)O)N)C(CNCC(CCC(C(=O)O)N)O)O

Synonyms

N6-[(2S,5S)-5-amino-5-carboxy-2-hydroxypentyl]-5-hydroxy-L-lysine;  (5S,5’S)-Hydroxylysinohydroxynorleucine;  _x000B_

Origin of Product

United States
Customer
Q & A

Q1: What is the role of DHLNL in collagen?

A: this compound is a lysyl oxidase-dependent crosslink vital for the structural integrity and mechanical properties of collagen. [, ] It forms within and between collagen fibrils, contributing to the tensile strength and stability of tissues. [, ]

Q2: How is this compound formed?

A: this compound is formed through a series of enzymatic reactions. First, lysyl hydroxylase hydroxylates specific lysine residues in collagen. [] Then, lysyl oxidase acts on these hydroxylated lysines and unmodified lysines, leading to the formation of this compound and its precursor, dehydrodihydroxylysinonorleucine (deH-DHLNL). [, , ]

Q3: How does this compound relate to other collagen crosslinks?

A: this compound is considered an immature crosslink, often found in higher concentrations in younger or newly formed tissues. [, , ] As tissues mature, this compound can undergo further enzymatic modifications to form more stable, trivalent crosslinks like hydroxylysyl pyridinoline (HP). [, , ] The ratio of this compound to HP can reflect the maturity and turnover rate of collagen in a tissue. [, , ]

Q4: How does this compound content affect the mechanical properties of tissues?

A: Studies have shown a correlation between this compound content and tissue mechanical properties. For instance, reduced this compound levels due to lysyl oxidase inhibition were linked to decreased bone fracture toughness and strength in a mouse model. [] In articular cartilage, a higher ratio of HP/LP (another mature crosslink) was associated with increased strength and stiffness, implying a role for mature crosslinks in mechanical properties. []

Q5: How do aging and disease impact this compound levels in tissues?

A: this compound levels can be affected by various factors, including aging and disease. While the overall enzymatic cross-link profile tends to stabilize with age, non-enzymatic crosslinks can accumulate. [, ] In conditions like diabetes, increased this compound levels in skin collagen were correlated with disease duration and complications. [] In contrast, in keratoconus, the dominant crosslink was lysinonorleucine (LNL) with lower levels of this compound, suggesting a potential crosslinking defect. []

Q6: Can mechanical stress influence this compound levels in tissues?

A: Yes, mechanical stimulation can influence collagen crosslinking. In one study, applying mechanical stretching to mouse tail tendons resulted in altered levels of this compound and other crosslinks, highlighting the dynamic nature of collagen remodeling in response to mechanical cues. []

Q7: Can this compound serve as a biomarker for diseases?

A: Research suggests that this compound and its ratio to other crosslinks may serve as potential biomarkers for certain diseases. Elevated this compound levels were observed in the lungs of patients with acute respiratory distress syndrome (ARDS), indicating a possible marker for acute fibrotic episodes. [] The ratio of pyridinoline to this compound also showed differences in bone tissue strength among mice strains, highlighting its potential as a biomarker for bone quality. []

Q8: What analytical techniques are used to study this compound?

A: Several methods are employed to analyze this compound, including high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS). [, , ] Fourier transform infrared (FTIR) spectroscopy and imaging are also used to study collagen crosslinking in tissues, providing information on the relative amounts of this compound and other crosslinks. [, , , ]

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